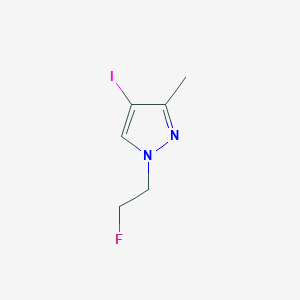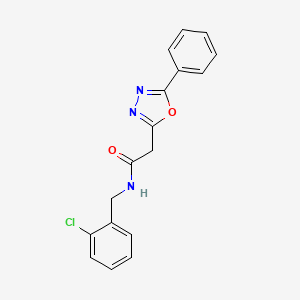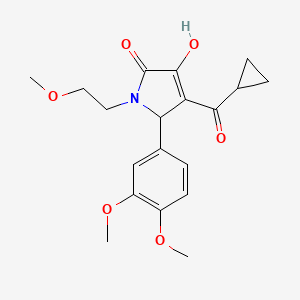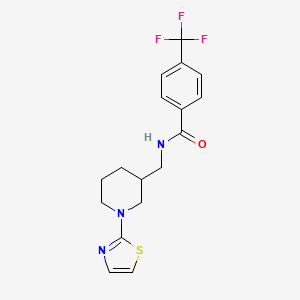
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a benzamide derivative with a trifluoromethyl group on the benzene ring and a piperidine ring attached to the amide nitrogen. The piperidine ring is further substituted with a thiazole ring .
Molecular Structure Analysis
The compound contains several functional groups including an amide, a trifluoromethyl group, a piperidine ring, and a thiazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the amide group might increase the compound’s polarity and influence its solubility in different solvents .科学的研究の応用
Synthesis and Biological Applications
Synthesis and Anti-arrhythmic Activity : A study by Abdel‐Aziz et al. (2009) focused on the synthesis of piperidine-based 1,3-thiazole derivatives and their anti-arrhythmic activity. The synthesis involved cyclization processes to yield 1,3-thiazole and 1,3,4-thiadiazole derivatives, some of which exhibited significant anti-arrhythmic effects (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Metabolism and Disposition Studies : Renzulli et al. (2011) investigated the metabolism of SB-649868, an orexin receptor antagonist with structural similarities, highlighting its disposition in humans and identifying major metabolites, emphasizing the role of metabolic pathways in drug disposition (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Molecular Interaction Studies : Shim et al. (2002) examined the molecular interactions of a cannabinoid receptor antagonist, providing insights into the binding dynamics and pharmacophore models for cannabinoid receptor ligands, which can be relevant for understanding the activity of structurally related benzamides (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Antimicrobial Activity of Piperidine Derivatives : Anuse et al. (2019) synthesized piperidine derivatives and evaluated their antimicrobial activity, demonstrating the potential of such structures in combating bacterial and fungal infections (Anuse, Mali, Thorat, Yamgar, & Chaudhari, 2019).
Anti-Acetylcholinesterase Activity : Research by Sugimoto et al. (1990) on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives uncovered compounds with potent anti-acetylcholinesterase activity, pointing to their potential application in treating neurodegenerative diseases (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).
Supramolecular Applications
- Gelation Behavior of Thiazol-2-yl Benzamide Derivatives : Yadav and Ballabh (2020) synthesized and characterized N-(thiazol-2-yl) benzamide derivatives, exploring their gelation behavior and the influence of methyl functionality on gelation, which could have implications for material science and drug delivery systems (Yadav & Ballabh, 2020).
作用機序
将来の方向性
特性
IUPAC Name |
N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3OS/c18-17(19,20)14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-25-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSICPMNZVJWIKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)-4-(trifluoromethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)
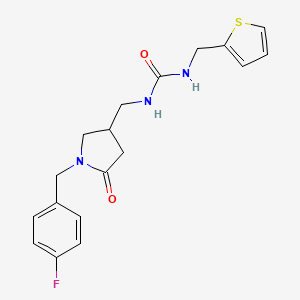
![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)
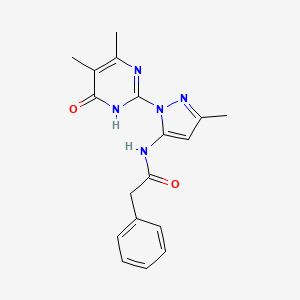
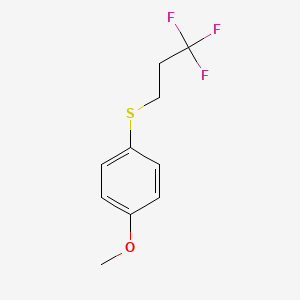
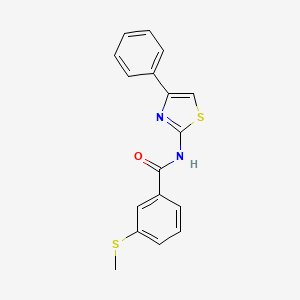
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2540724.png)
![N-(1-cyanocyclopentyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2540725.png)
![N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2540726.png)
